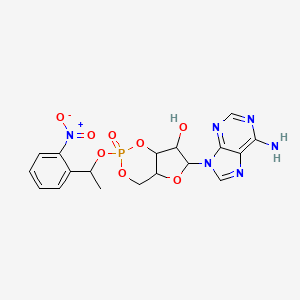
Methyl 2-amino-4-chloro-5-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-chloro-5-cyanobenzoate, with the chemical formula C₉H₇ClN₂O₂, is a compound used in various scientific and industrial applications. Its structure consists of a benzoic acid core with an amino group (NH₂) at position 2, a chlorine atom (Cl) at position 4, and a cyano group (CN) at position 5. The compound’s molecular weight is approximately 210.62 g/mol .
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for Methyl 2-amino-4-chloro-5-cyanobenzoate. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with cyanogen bromide (BrCN) in the presence of a base (such as sodium hydroxide). The resulting intermediate undergoes esterification with methanol to yield the methyl ester of the desired compound.
Reaction Conditions:
- Reactants: 2-amino-4-chlorobenzoic acid, cyanogen bromide, methanol
- Base: Sodium hydroxide (NaOH)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Temperature: Typically reflux conditions (around 100-120°C)
Industrial Production:
Industrial-scale production may involve variations of the above method or alternative processes. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 2-amino-4-chloro-5-cyanobenzoate participates in various chemical reactions:
Substitution Reactions: The cyano group (CN) can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the cyano group to the corresponding amine (NH₂) or other functional groups.
Oxidation Reactions: Oxidation of the amino group to nitro or other oxidized forms.
Common reagents and conditions vary based on the specific reaction type. Major products include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-chloro-5-cyanobenzoate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Incorporation into polymers or materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
While Methyl 2-amino-4-chloro-5-cyanobenzoate is unique due to its specific substitution pattern, similar compounds include:
- Methyl 2-amino-4-chloro-5-fluorobenzoate
- Methyl 2-amino-4-chloro-5-nitrobenzoate
- Methyl 2-amino-4-chloro-5-methoxybenzoate
- And others .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 2-amino-4-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3H,12H2,1H3 |
Clave InChI |
IKMMKKMOXZRHOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=C1)C#N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)



![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)
